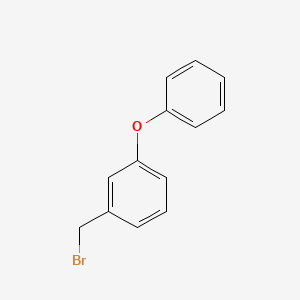

1-(Bromomethyl)-3-phenoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUNUASMYSTBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6028022 | |

| Record name | 1-(Bromomethyl)-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51632-16-7 | |

| Record name | 3-Phenoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Bromomethyl)-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(BROMOMETHYL)-3-PHENOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD31X56Z15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-3-phenoxybenzene, also known as 3-phenoxybenzyl bromide, is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring a reactive benzylic bromide and a stable phenoxy group, makes it a valuable intermediate in the synthesis of a wide range of commercially important molecules, most notably in the agrochemical sector. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on providing practical insights for laboratory and industrial applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51632-16-7 | [1] |

| Molecular Formula | C₁₃H₁₁BrO | [1] |

| Molecular Weight | 263.13 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [3][4] |

| 52 °C at 0.4 mmHg | [2] | |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 130.2 ± 24.3 °C | [4] |

| Solubility | Insoluble in water, soluble in common organic solvents. | [4] |

| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide, 3-(Bromomethyl)diphenyl ether | [1][5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): A characteristic singlet is observed for the benzylic protons (-CH₂Br) at approximately δ 4.4 ppm. The aromatic protons appear as a complex multiplet in the range of δ 6.9-7.4 ppm.[6][7]

-

¹³C NMR: The benzylic carbon (-CH₂Br) signal is expected to appear around 33 ppm. The aromatic carbons will show a series of signals in the aromatic region of the spectrum.[1][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methylene groups, C=C stretching for the aromatic rings, and C-O-C stretching for the ether linkage. A C-Br stretching frequency is also expected.[1][9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the ether bond.[1][10]

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Bromination of m-Phenoxytoluene

This method involves the free-radical bromination of the methyl group of m-phenoxytoluene.

Protocol:

-

Dissolve m-phenoxytoluene in a suitable solvent, typically carbon tetrachloride (CCl₄).[6][7]

-

Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[6][7]

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.[6][7]

-

Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by distillation or chromatography.[6][7]

This method is generally high-yielding and utilizes readily available starting materials. The causality behind this choice of reagents lies in the selectivity of NBS for benzylic C-H bonds under free-radical conditions, minimizing unwanted aromatic bromination.

Bromination of 3-Phenoxybenzyl Alcohol

This route involves the conversion of the hydroxyl group of 3-phenoxybenzyl alcohol to a bromide.

Protocol:

-

Dissolve 3-phenoxybenzyl alcohol in an anhydrous solvent like dichloromethane.[6][7]

-

Slowly add a solution of phosphorus tribromide (PBr₃) in dichloromethane.[6][7]

-

Allow the reaction to warm to room temperature and stir for a short period.[6][7]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][7]

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.[6][7]

This method is effective for converting the alcohol to the bromide. The choice of PBr₃ is a standard and reliable method for this transformation, proceeding via an SN2-type mechanism.

Reactivity and Synthetic Applications

The primary reactivity of this compound stems from the lability of the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. Benzylic halides are particularly reactive due to the ability of the adjacent aromatic ring to stabilize the transition state in both Sₙ1 and Sₙ2 reactions.[5]

Key Applications in Agrochemicals

The most significant industrial application of this compound is as a crucial building block in the synthesis of synthetic pyrethroid insecticides.[7] Pyrethroids are highly effective and widely used insecticides due to their high potency against insects and relatively low toxicity to mammals.[11]

The synthesis of pyrethroids involves the esterification of a suitable carboxylic acid (e.g., chrysanthemic acid or its derivatives) with 3-phenoxybenzyl alcohol. This compound serves as a key precursor to this alcohol or is used directly in ether synthesis to construct the pyrethroid backbone. For instance, in the synthesis of permethrin, the 3-phenoxybenzyl moiety is essential for its insecticidal activity.[7] Similarly, it is a precursor for the synthesis of other important pyrethroids such as cypermethrin and deltamethrin.[7]

Potential Applications in Materials Science

While less documented, the difunctional nature of this compound suggests its potential as a monomer or cross-linking agent in polymer chemistry. The reactive benzylic bromide can be utilized for grafting onto polymer backbones or for the synthesis of novel polymers with specific thermal or optical properties. For example, reaction with diols or diamines could lead to the formation of polyesters and polyamides, respectively.[12][13]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[14][15] It is also toxic if swallowed, in contact with skin, or if inhaled.[14][15]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[15]

Environmental Fate

The environmental fate of this compound is closely linked to that of the pyrethroid insecticides derived from it. Pyrethroids can undergo degradation in the environment through hydrolysis of the ester linkage, leading to the formation of 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[14][16] These degradation products can be further metabolized by microorganisms in soil and water.[3][6][17] While pyrethroids themselves have a relatively short half-life in the environment, their degradation products can persist for longer periods.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry and potential for broader applications in materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

References

- 1. This compound | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Pseudomonas aeruginosa based concurrent degradation of beta-cypermethrin and metabolite 3-phenoxybenzaldehyde, and its bioremediation efficacy in contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:51632-16-7 | Chemsrc [chemsrc.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 1,3-Bis(bromomethyl)benzene(626-15-3) 13C NMR spectrum [chemicalbook.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 14. Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-3-phenoxybenzene, identified by the CAS number 51632-16-7, is a versatile bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive benzylic bromide and a stable phenoxy ether linkage, provides a scaffold for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, designed to empower researchers in leveraging this compound for their scientific endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51632-16-7 | [2][][4][5][6] |

| Molecular Formula | C₁₃H₁₁BrO | [2][][6][7] |

| Molecular Weight | 263.13 g/mol | [2][6][7] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [2][] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 130.2 ± 24.3 °C | [2] |

| Purity (typical) | ≥95-98% (GC) | [] |

| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide, 3-(Bromomethyl)diphenyl ether | [][5] |

| InChI Key | UJUNUASMYSTBSK-UHFFFAOYSA-N | [][6] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily involving the bromination of a suitable precursor. The choice of starting material and brominating agent is critical and depends on factors such as scale, desired purity, and available resources.

Method 1: Radical Bromination of 3-Phenoxytoluene

This is a common and efficient method that utilizes a free-radical initiator.

Caption: Synthesis of this compound from 3-Phenoxytoluene.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxytoluene (1 equivalent) in carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.5 equivalents) and a catalytic amount of azo-bis(isobutyronitrile) (AIBN) to the solution.[7]

-

Reaction: Heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Purification: Filter off the solid precipitate and wash it with a small amount of cold CCl₄. The filtrate is then concentrated under reduced pressure to yield the crude product as a yellow oil.[7] Further purification can be achieved by flash chromatography on silica gel.

Rationale: This method leverages the benzylic position's susceptibility to radical halogenation. AIBN acts as a radical initiator, and NBS is a convenient and selective source of bromine radicals.

Method 2: Bromination of 3-Phenoxybenzyl Alcohol

This method is suitable when 3-phenoxybenzyl alcohol is a more readily available starting material.

Caption: Synthesis from 3-Phenoxybenzyl Alcohol.

Detailed Protocol:

-

Reaction Setup: Dissolve 3-phenoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃, 0.38 equivalents) in anhydrous DCM to the cooled solution.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ether. Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to afford the pure product as a colorless oil.[7]

Rationale: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via a nucleophilic substitution mechanism.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide group towards nucleophiles. This allows for the facile introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of pharmaceutical compounds and other fine chemicals.

The benzylic bromide is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is central to its application in constructing diverse molecular architectures.

Caption: Reactivity of this compound with various nucleophiles.

An example of its application is in the synthesis of stapled peptides for cancer therapy, where it can be used as a linker to constrain the peptide's conformation.[8] The phenoxy group can also be a key pharmacophoric element in various drug candidates.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the benzylic protons (CH₂Br) at approximately δ 4.4 ppm and a multiplet for the aromatic protons in the range of δ 6.9-7.4 ppm.[7]

-

Mass Spectrometry (GC-MS): The mass spectrum can be used to confirm the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-Br stretch and the aromatic C-H and C=C bonds.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [6][10]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[10]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[10]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[10]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[10]

-

Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Handling and Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store in a corrosives area.[10]

-

Incompatible with strong oxidizing agents, amines, and bases.[10]

Emergency Procedures:

-

Inhalation: If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

References

- Current time information in Page County, US. (n.d.). Google.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound 51632-16-7. (n.d.). TCI Chemicals.

- This compound | CAS#:51632-16-7. (2025, September 1). Chemsrc.

- CAS 51632-16-7 this compound. (n.d.). BOC Sciences.

- 3-(Bromomethyl)diphenyl ether. (2024, April 10). ChemBK.

- This compound. (n.d.). CymitQuimica.

- This compound | C13H11BrO | CID 94544. (n.d.). PubChem.

- This compound 51632-16-7. (n.d.). TCI (Shanghai) Development Co., Ltd.

- Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. (n.d.). PMC.

- SAFETY DATA SHEET. (2009, October 15). Fisher Scientific.

- SAFETY DATA SHEET. (2025, December 4). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, August 25). Sigma-Aldrich.

- Benzene, 1-(bromomethyl)-3-phenoxy- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- This compound | CAS 51632-16-7. (n.d.). SCBT.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:51632-16-7 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of key chemical reagents is paramount to innovation. This guide provides a detailed technical overview of 1-(Bromomethyl)-3-phenoxybenzene, a versatile building block in organic synthesis, particularly relevant to the development of novel therapeutics and agrochemicals. We will delve into its chemical identity, properties, synthesis, and applications, offering insights grounded in established scientific principles.

Part 1: Chemical Identity and Nomenclature

The precise identification of a chemical compound is the foundation of scientific rigor. This compound is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1]

This name is derived from its structure: a benzene ring substituted at position 1 with a bromomethyl group (-CH₂Br) and at position 3 with a phenoxy group (-O-C₆H₅).

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound is known by several synonyms. Recognizing these is crucial for efficient information retrieval.

| Synonym | Reference |

| 3-Phenoxybenzyl bromide | [1][2] |

| m-Phenoxybenzyl bromide | [1][2] |

| Benzene, 1-(bromomethyl)-3-phenoxy- | [1][2] |

| alpha-Bromo-3-phenoxytoluene | [1][2] |

| 3-(Bromomethyl)diphenyl Ether | [3] |

| 3-(Bromomethyl)phenyl Phenyl Ether | [3] |

| m-(Bromomethyl)phenyl phenyl ether | [1][2] |

Key Identifiers:

-

CAS Number: 51632-16-7[1]

-

Molecular Weight: 263.13 g/mol [4]

-

InChI: InChI=1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2[1]

-

SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr[1]

Part 2: Physicochemical Properties and Safety

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and application in experimental design.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| Boiling Point | 331.1±25.0 °C at 760 mmHg | [4] |

| Density | 1.4±0.1 g/cm³ | [4] |

| Flash Point | 130.2±24.3 °C | [4] |

| Refractive Index | 1.606 | [4] |

Safety and Handling: As a brominated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Part 3: Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect for its availability in research and industrial applications. A common synthetic route involves the radical bromination of m-phenoxytoluene.

Experimental Protocol: Radical Bromination of m-Phenoxytoluene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

m-Phenoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-phenoxytoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Initiation and Propagation: Heat the reaction mixture to reflux with vigorous stirring. The heat will initiate the decomposition of benzoyl peroxide, generating radicals that will abstract a hydrogen atom from the methyl group of m-phenoxytoluene. The resulting benzylic radical will then react with NBS to form the desired product and a succinimidyl radical. This radical can then propagate the chain reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for radical brominations due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.

-

Initiator: A radical initiator like BPO or AIBN is crucial to start the chain reaction. The choice of initiator can depend on the reaction temperature.

-

NBS: N-Bromosuccinimide is the preferred brominating agent for allylic and benzylic positions because it provides a low, constant concentration of bromine, which minimizes side reactions like aromatic bromination.

Visualizing the Synthesis Workflow

Caption: Applications of this compound in synthesis.

Part 5: Conclusion

This compound is a chemical compound of significant industrial and academic importance. Its well-defined nomenclature, characterized physicochemical properties, and established synthetic routes make it a reliable and versatile reagent. Its role as a key building block in the synthesis of pyrethroid insecticides and as a scaffold in medicinal chemistry underscores its value in both applied and fundamental research. This guide has provided a comprehensive technical overview intended to support the work of researchers, scientists, and drug development professionals in leveraging the full potential of this important chemical intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94544, this compound. [Link]

-

Chemsrc. This compound. [Link]

-

Global Substance Registration System. 1-(DIBROMOMETHYL)-3-PHENOXYBENZENE. [Link]

-

Compendium of Pesticide Common Names. deltamethrin data sheet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 40075, m-Phenoxybenzyl cyanide. [Link]

-

P&S Chemicals. Product information, 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid, cyano(3-phenoxy-phenyl)-,methyl ester. [Link]

-

PharmaCompass.com. alpha-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. [Link]

-

ChemBK. 3-Phenoxybenzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Phenoxybenzyl Bromide

Introduction: The Pivotal Role of a Key Intermediate

3-Phenoxybenzyl bromide (CAS 51632-16-7), a bifunctional molecule featuring a phenoxy group and a reactive benzyl bromide moiety, serves as a cornerstone in the synthesis of a multitude of high-value organic compounds.[1] Its structural attributes make it a prized intermediate, particularly in the agrochemical industry for the manufacture of synthetic pyrethroid insecticides, and increasingly, as a versatile building block in the complex landscape of pharmaceutical and drug development.[2][3] The precise understanding and control of its physical properties are not merely academic exercises; they are critical parameters that dictate reaction conditions, purification strategies, and the ultimate yield and purity of the final product.

This guide provides an in-depth exploration of the core physical characteristics of 3-phenoxybenzyl bromide. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, provide field-proven methodologies for their determination, and offer insights grounded in years of practical application. For the discerning researcher, scientist, or drug development professional, a mastery of these fundamentals is indispensable for efficient and successful synthesis campaigns.

Core Physical and Chemical Properties

3-Phenoxybenzyl bromide typically presents as a colorless to pale yellow liquid or a low-melting solid, its physical state being highly dependent on purity and ambient temperature.[1] Its benzylic bromide functionality renders it a potent lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

Below is a consolidated table of its key physical properties, compiled from various authoritative sources. It is crucial to note that some variation in reported values may exist due to differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO | [6] |

| Molecular Weight | 263.13 g/mol | [7] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg (Predicted) | [7] |

| 120-144 °C at 0.05 mmHg (Experimental) | ||

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [7] |

| Refractive Index (n²⁰/D) | 1.606 (Predicted) | [7] |

| Flash Point | 130.2 ± 24.3 °C (Predicted) | [7] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | [7] |

| Solubility | Soluble in common organic solvents | [1][6] |

Spectroscopic and Analytical Characterization

The unequivocal identification and purity assessment of 3-phenoxybenzyl bromide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For 3-phenoxybenzyl bromide, we expect to see distinct signals for the benzylic protons (CH₂Br), which would appear as a singlet, and a complex series of multiplets in the aromatic region corresponding to the protons of the two phenyl rings. The chemical shift of the benzylic protons is significantly influenced by the adjacent electron-withdrawing bromine atom.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. We would anticipate signals for the benzylic carbon, and a set of signals for the aromatic carbons, with their chemical shifts influenced by the ether linkage and the bromine substitution.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the presence of key functional groups. For 3-phenoxybenzyl bromide, characteristic absorption bands would include:

-

C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹).

-

C-H stretching vibrations for the benzylic CH₂ group (typically just below 3000 cm⁻¹).

-

C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

C-O stretching vibration of the ether linkage.

-

C-Br stretching vibration , which typically appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-phenoxybenzyl bromide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, we would expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the bromine atom to form a stable benzylic carbocation.

Experimental Protocols for Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of 3-phenoxybenzyl bromide. The rationale behind each step is explained to provide a deeper understanding of the process.

Boiling Point Determination (Micro-scale Method)

The determination of the boiling point is a fundamental technique for assessing the purity of a liquid. The micro-scale method is particularly useful when working with small quantities of material.[8][9][10][11]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Step-by-Step Protocol:

-

Sample Preparation: Place a few drops of 3-phenoxybenzyl bromide into a small test tube or a melting point capillary tube sealed at one end.

-

Capillary Insertion: Insert a smaller, inverted capillary tube (sealed at one end) into the sample.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).

-

Observation: Heat the bath gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary.

-

Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point.

-

Correction: For precise work, the observed boiling point should be corrected for atmospheric pressure.

Causality Behind Experimental Choices: The use of an inverted capillary tube creates a small, enclosed space where the vapor pressure of the sample can equilibrate with the external pressure. The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Caption: Logical workflow for determining the solubility of a compound.

Safe Handling and Storage

As a benzylic bromide, 3-phenoxybenzyl bromide is a lachrymator and an irritant. [4][5][12][13][14]Therefore, stringent safety precautions are mandatory.

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development and Agrochemicals

The utility of 3-phenoxybenzyl bromide stems from the reactivity of the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 3-phenoxybenzyl moiety into a target molecule.

-

Pyrethroid Synthesis: This is the most prominent application of 3-phenoxybenzyl bromide. It serves as the alcohol-derived portion of many synthetic pyrethroids, such as permethrin, cypermethrin, and deltamethrin. [2][3][15][16][17]The 3-phenoxybenzyl group is crucial for the insecticidal activity of these compounds.

-

Pharmaceutical Intermediates: The phenoxy group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [18]3-Phenoxybenzyl bromide provides a convenient starting point for the synthesis of more complex drug candidates containing this pharmacophore. Its ability to participate in the formation of new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for lead optimization and the construction of diverse chemical libraries.

Conclusion

3-Phenoxybenzyl bromide is a chemical intermediate of significant industrial and research importance. A thorough understanding of its physical properties is paramount for its safe and effective use. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination, grounded in the principles of sound scientific practice. By mastering these fundamentals, researchers and developers can unlock the full potential of this versatile building block in their synthetic endeavors.

References

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. westliberty.edu [westliberty.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CAS 51632-16-7: 3-Phenoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 7. 1-(Bromomethyl)-3-phenoxybenzene | CAS#:51632-16-7 | Chemsrc [chemsrc.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemconnections.org [chemconnections.org]

- 12. lobachemie.com [lobachemie.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

- 16. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. airus.unisalento.it [airus.unisalento.it]

- 18. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Blueprint of 1-(Bromomethyl)-3-phenoxybenzene: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the spectral data for 1-(bromomethyl)-3-phenoxybenzene (CAS No. 51632-16-7). By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the unambiguous identification and quality control of this important chemical intermediate.

Introduction

This compound, a key building block in organic synthesis, possesses a unique molecular architecture comprising a bromomethyl group and a phenoxy group attached to a central benzene ring. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which, when expertly interpreted, provides invaluable insights into its electronic and structural properties. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound, offering a blend of theoretical principles and practical interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and concise analysis of the spectral data, the following atom numbering convention will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, providing key information about neighboring functional groups.

Experimental Protocol

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard, is prepared. The ¹H NMR spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.41 - 6.90 | Multiplet | 9H | Aromatic Protons (H2, H4, H5, H6, H2', H3', H4', H5', H6') |

| 4.40 | Singlet | 2H | Methylene Protons (-CH₂Br) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.41 - 6.90 ppm): The complex multiplet in this downfield region corresponds to the nine aromatic protons on the two benzene rings. The overlapping signals arise from the various electronic environments of these protons. Protons on the phenoxy-substituted ring and the bromomethyl-substituted ring experience slightly different shielding effects, leading to a complex splitting pattern.

-

Aliphatic Region (δ 4.40 ppm): The sharp singlet at approximately 4.40 ppm is characteristic of the two methylene protons of the bromomethyl (-CH₂Br) group.[1] The downfield shift from a typical aliphatic C-H is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity indicates that there are no adjacent protons to couple with.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol

The ¹³C NMR spectrum is typically recorded on the same NMR spectrometer as the ¹H NMR, using a solution of the compound in a deuterated solvent like CDCl₃. Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C3, C1' (Aromatic C-O) |

| ~140 | C1 (Aromatic C-CH₂) |

| ~130 - 118 | Aromatic CH carbons |

| ~33 | -CH₂Br |

(Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The assignments are based on typical chemical shift ranges for similar functional groups.)

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a number of distinct signals corresponding to the different carbon environments in the molecule.

-

Aromatic Region (δ ~157 - 118 ppm): The signals in the downfield region are characteristic of the sp²-hybridized carbon atoms of the two aromatic rings. The carbons directly attached to the oxygen atom (C3 and C1') are expected to be the most downfield due to the deshielding effect of the electronegative oxygen. The carbon attached to the bromomethyl group (C1) will also be downfield. The remaining aromatic CH carbons will resonate in the typical range of 118-130 ppm.

-

Aliphatic Region (δ ~33 ppm): The signal in the upfield region corresponds to the sp³-hybridized carbon of the bromomethyl (-CH₂Br) group. The attachment to the electronegative bromine atom causes a significant downfield shift compared to an unsubstituted methyl group.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a thin film is cast on a single salt plate.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1580, ~1480 | Strong | Aromatic C=C stretching |

| ~1240 | Strong | Aryl-O-C asymmetric stretch |

| ~690, ~750 | Strong | Aromatic C-H out-of-plane bending |

| ~1210 | Medium | CH₂ wag |

| ~600 | Medium | C-Br stretch |

(Note: These are predicted absorption bands based on characteristic functional group frequencies.)

Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

Aromatic C-H Stretching: The absorption band around 3060 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretching: The strong absorptions at approximately 1580 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

Aryl Ether C-O Stretching: A strong, prominent band around 1240 cm⁻¹ is a key indicator of the asymmetric C-O-C stretching of the aryl ether linkage.

-

Aromatic C-H Bending: The strong bands in the fingerprint region, typically around 690 cm⁻¹ and 750 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions can provide information about the substitution pattern of the benzene rings.

-

C-Br Stretching: The absorption in the lower frequency region, around 600 cm⁻¹, can be attributed to the stretching vibration of the carbon-bromine bond.

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 262/264 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 183 | High | [M - Br]⁺, Loss of Bromine radical |

| 93 | Moderate | [C₆H₅O]⁺, Phenoxy cation |

| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |

(Note: The fragmentation pattern is predicted based on the structure and known fragmentation pathways of similar compounds.)

Interpretation of the Mass Spectrum

The mass spectrum of this compound would exhibit several key features:

-

Molecular Ion Peak ([M]⁺): A pair of peaks at m/z 262 and 264, with approximately equal intensity, would represent the molecular ion. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

Loss of Bromine ([M - Br]⁺): The base peak in the spectrum is expected to be at m/z 183, corresponding to the loss of a bromine radical from the molecular ion. This results in the formation of a stable benzylic carbocation.

-

Phenoxy Cation ([C₆H₅O]⁺): A significant peak at m/z 93 can be attributed to the phenoxy cation, formed by cleavage of the ether bond.

-

Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77 is characteristic of the phenyl cation, arising from the fragmentation of the phenoxy group.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the characterization of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of the compound's identity and purity. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize this important chemical intermediate in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

-

SpectraBase. Benzene, 1-(bromomethyl)-3-phenoxy-. Wiley-VCH GmbH. [Link]

-

NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-phenoxy-. National Institute of Standards and Technology. [Link][3][4]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(Bromomethyl)-3-phenoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(Bromomethyl)-3-phenoxybenzene (CAS: 51632-16-7), a common intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment. We will delve into the theoretical prediction of the spectrum, including chemical shifts and spin-spin coupling, compare these predictions with experimental data, and provide a detailed, field-proven protocol for data acquisition. The guide emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the methodology and interpretation.

Introduction: The Molecule and the Method

This compound, also known as m-phenoxybenzyl bromide, is a bifunctional organic molecule featuring a reactive benzylic bromide and a diphenyl ether moiety.[1][2] Its structure presents a rich and informative ¹H NMR spectrum, making it an excellent case study for applying the principles of NMR spectroscopy in structural verification.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of a compound.[3] By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can map the electronic environment of each unique proton in the molecule, revealing information about its connectivity and spatial arrangement. This guide will systematically deconstruct the ¹H NMR spectrum of this compound, transforming a complex dataset into a clear structural confirmation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. This compound has two distinct aromatic rings and a benzylic methylene group, leading to several unique proton environments.

The diagram below illustrates the molecular structure with a systematic numbering scheme for the proton environments that will be used throughout this guide.

Caption: Molecular structure of this compound with proton labeling.

-

Benzylic Protons (Hα): The two protons on the methylene group attached to the bromine.

-

Ring A Protons (H₂, H₄, H₅, H₆): The four protons on the benzene ring bearing the substituents.

-

Ring B Protons (H₂', H₃', H₄', H₅', H₆'): The five protons on the terminal phenoxy ring.

Predicted ¹H NMR Spectral Analysis

Based on established principles of chemical shifts and coupling constants, we can predict the key features of the spectrum.[4][5]

Benzylic Protons (Hα)

-

Chemical Shift (δ): These protons are in a benzylic position (~2.3 ppm) and are directly attached to a carbon bearing an electronegative bromine atom. Both factors cause significant deshielding, shifting the signal downfield. The expected chemical shift is in the range of 4.4 - 4.6 ppm .[6] This is consistent with experimental data for benzyl bromide itself, which shows a signal at 4.44 ppm.[7]

-

Multiplicity: The two Hα protons are chemically equivalent and have no adjacent proton neighbors. Therefore, they will appear as a sharp singlet (s) .

-

Integration: This signal will integrate to 2H .

Aromatic Protons (Rings A & B)

The nine aromatic protons are expected to resonate in the typical aromatic region of 6.8 - 7.5 ppm .[5] The electron-donating nature of the ether oxygen and the electron-withdrawing effects of the bromomethyl group and the second aromatic ring will create a complex and overlapping series of signals.

-

Ring A (Substituted Ring):

-

H₂ & H₆: These protons are ortho to the phenoxy group and will be influenced by both substituents. H₂ is also meta to the -CH₂Br group, while H₆ is ortho to it. This difference in proximity to the electron-withdrawing group makes them non-equivalent.

-

H₄: This proton is para to the phenoxy group and ortho to the -CH₂Br group.

-

H₅: This proton is meta to both substituents.

-

Splitting: Due to the 1,3- (meta) substitution pattern, we expect a complex set of multiplets. The coupling will be governed by ortho-coupling (³J ≈ 7-9 Hz), meta-coupling (⁴J ≈ 2-3 Hz), and para-coupling (⁵J ≈ 0-1 Hz).[8][9]

-

-

Ring B (Phenoxy Ring):

-

This ring behaves as a monosubstituted benzene ring with an electron-donating ether substituent.

-

H₂' & H₆' (ortho): These will be the most shielded protons of this ring, appearing further upfield.

-

H₃' & H₅' (meta): These will be shifted slightly downfield from the ortho protons.

-

H₄' (para): This proton will be in an electronic environment similar to the meta protons.

-

Splitting: The signals for Ring B will likely appear as two or three overlapping multiplets.

-

Given the small differences in chemical shifts and the multiple coupling interactions, the entire aromatic region for a standard spectrum (e.g., 400 MHz) is often observed as a single, complex multiplet (m) integrating to 9H .[10]

Summary of Predicted Spectrum

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hα (-CH₂Br) | 4.4 - 4.6 | Singlet (s) | N/A | 2H |

| Aromatic (H₂-H₆, H₂'-H₆') | 6.8 - 7.5 | Multiplet (m) | Ortho, Meta, Para couplings | 9H |

Experimental Spectrum: Validation of the Structure

Published experimental data for this compound, typically recorded in deuterated chloroform (CDCl₃), aligns excellently with our predictions.

-

¹H NMR (CDCl₃): δ 4.4 (s, 2H), 6.9-7.41 (m, 9H). [10]

-

Another report shows: ¹H NMR (CDCl₃): δ 4.25 (s, 2H), 6.07-7.45 (m, 9H). [10]

The key features are:

-

A singlet at ~4.25-4.4 ppm integrating to 2H, which is the definitive signature of the benzylic -CH₂Br group.

-

A complex multiplet between ~6.9-7.45 ppm integrating to 9H, confirming the presence of the nine protons distributed across the two aromatic rings.

The slight variation in reported chemical shifts can be attributed to differences in sample concentration, instrument calibration, or minor temperature fluctuations. The congruence between the predicted and experimental data provides strong evidence for the successful synthesis and purity of the target compound.

Experimental Protocol for Data Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

Causality: The goal is to prepare a homogeneous solution of the analyte in a deuterated solvent at a concentration suitable for detection without causing signal broadening.

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Justification: CDCl₃ is an excellent choice as it is a versatile solvent for a wide range of organic compounds, is relatively inexpensive, and has a single residual proton peak (CHCl₃) at a well-known chemical shift (δ ≈ 7.26 ppm) that typically does not interfere with the aromatic signals of the analyte.[6]

-

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) or rely on the residual solvent peak for referencing.

-

Justification: TMS is the universally accepted reference standard (δ = 0.00 ppm) for ¹H NMR due to its chemical inertness and its 12 equivalent protons producing a single, sharp signal away from most other organic proton signals.[5]

-

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

Causality: The acquisition parameters are chosen to maximize signal-to-noise while ensuring the data is quantitative and free from artifacts. The workflow below is based on a standard 400 MHz spectrometer.

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift.

-

Tuning and Matching: The probe is tuned to the ¹H frequency (~400 MHz) to ensure efficient transfer of radiofrequency power.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peak shapes.

-

Parameter Setup:

-

Number of Scans (ns): Set to 16. This is usually sufficient for a sample of this concentration to achieve excellent signal-to-noise.

-

Relaxation Delay (d1): Set to 5 seconds. Justification: A longer delay ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is critical for obtaining accurate integrations.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Pulse Width: Use a calibrated 90° pulse.

-

-

Acquisition: Start the experiment to acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

-

Integration: The area under each signal is calculated. Set the integral of the benzylic singlet at ~4.4 ppm to 2.00. The aromatic multiplet should then integrate to approximately 9.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

Troubleshooting and Advanced Analysis

Potential Impurities

-

Starting Material (m-Phenoxytoluene): If the bromination reaction is incomplete, the starting material may be present. This would be indicated by a sharp singlet around δ 2.3-2.4 ppm corresponding to the benzylic methyl (-CH₃) group.

-

Dibrominated Product (1-(Dibromomethyl)-3-phenoxybenzene): Over-bromination can lead to the formation of the dibrominated species.[11] This impurity would exhibit a singlet for its methine proton (-CHBr₂) significantly further downfield, likely around δ 6.5-6.7 ppm .

-

Solvent Peaks: Residual non-deuterated solvents from the reaction or purification steps (e.g., hexane, ethyl acetate) may appear in the upfield region (δ 0-2 ppm).

Advanced 2D NMR for Unambiguous Assignment

While ¹H NMR is sufficient for structural confirmation, the overlapping aromatic signals cannot be individually assigned. For complete and unambiguous assignment, 2D NMR experiments are required.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum would show correlations between adjacent protons in the aromatic rings, helping to trace the connectivity within each ring system.

Caption: Conceptual COSY correlations for the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of each protonated carbon in the ¹³C spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its molecular structure. The two key diagnostic signals—the benzylic singlet at ~4.4 ppm and the aromatic multiplet at ~7.2 ppm—provide unequivocal evidence of the compound's identity. By understanding the theoretical basis for the spectrum and employing a rigorous experimental protocol, researchers can confidently use ¹H NMR for structural verification and purity assessment in their synthetic workflows. This guide provides the foundational knowledge and practical steps necessary to achieve that confidence.

References

-

Fiveable. (n.d.). Meta-Substituted Benzenes Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

Perera, S. A., & Bartlett, R. J. (1996). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 34(10), 785-794. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for:. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wishart DS. (n.d.). PROSPRE - 1 H NMR Predictor. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Tetrahedron. (n.d.). 51632-16-7 | this compound. Retrieved from [Link]

-

GSRS. (n.d.). 1-(DIBROMOMETHYL)-3-PHENOXYBENZENE. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-. Retrieved from [Link]

-

ChemBio Office. (2017, November 30). Learn ChemBio Office Part 06 - Predicting NMR, Conversion between Names & Structures, Drawing Arrows [Video]. YouTube. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

JEOL. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51632-16-7 | TCI AMERICA [tcichemicals.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(Bromomethyl)-3-phenoxybenzene

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(bromomethyl)-3-phenoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis of this compound.

Introduction

This compound (also known as 3-phenoxybenzyl bromide) is a bifunctional molecule featuring a bromomethyl group and a phenoxy ether linkage on a central benzene ring.[1] This unique combination of functional groups makes it a versatile building block. Understanding its chemical structure with high fidelity is paramount for quality control and reaction monitoring. ¹³C NMR spectroscopy offers a powerful, non-destructive technique to elucidate the carbon skeleton of the molecule, providing unambiguous information about the number and chemical environment of each carbon atom.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

Due to the absence of a publicly available, assigned experimental spectrum, this guide will utilize established principles of ¹³C NMR spectroscopy and predictive algorithms to generate and interpret a theoretical spectrum. The chemical shift of each carbon atom is influenced by the electronic environment, which is primarily dictated by the hybridization of the carbon and the inductive and resonance effects of its neighboring substituents.

The structure of this compound presents a unique set of substituent effects on the two aromatic rings. The bromomethyl group (-CH₂Br) is an electron-withdrawing group due to the electronegativity of the bromine atom. The phenoxy group (-OPh) is generally considered an electron-donating group due to the resonance of the oxygen lone pairs with the aromatic ring, although the oxygen atom itself is electronegative.

Predicted ¹³C NMR Chemical Shifts

Based on established substituent effects and data from similar compounds, the predicted ¹³C NMR chemical shifts for this compound are presented below. The numbering scheme used for the assignment is as follows:

Caption: Structure and numbering scheme for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C1 | ~140 | Aromatic carbon attached to the electron-withdrawing bromomethyl group. |

| C2 | ~122 | Aromatic CH ortho to the bromomethyl group. |

| C3 | ~158 | Aromatic carbon attached to the electron-donating phenoxy group. |

| C4 | ~118 | Aromatic CH ortho to the phenoxy group and para to the bromomethyl group. |

| C5 | ~130 | Aromatic CH para to the phenoxy group. |

| C6 | ~119 | Aromatic CH ortho to the phenoxy group. |

| **C7 (CH₂) ** | ~33 | Methylene carbon attached to an electronegative bromine atom. |

| C1' | ~157 | Aromatic carbon of the phenoxy group directly attached to the ether oxygen. |

| C2'/C6' | ~120 | Aromatic CHs ortho to the ether linkage. |

| C3'/C5' | ~130 | Aromatic CHs meta to the ether linkage. |

| C4' | ~124 | Aromatic CH para to the ether linkage. |

Spectral Analysis and Interpretation

The predicted ¹³C NMR spectrum of this compound is expected to exhibit 11 distinct signals, as all carbon atoms are in unique chemical environments.

Caption: Predicted ¹³C NMR Spectral Regions and Connectivity.

-

Downfield Region (155-160 ppm): The two most downfield signals are assigned to the carbons directly attached to the oxygen atom (C3 and C1'). These carbons experience significant deshielding due to the electronegativity of oxygen.

-

Aromatic Region (115-145 ppm): The remaining eight aromatic carbons will resonate in this region. Their precise chemical shifts are a result of the combined electronic effects of the bromomethyl and phenoxy substituents.

-

Upfield Region (30-35 ppm): A single peak in this region is attributed to the methylene carbon (C7) of the bromomethyl group. The attachment to the electronegative bromine atom shifts this signal downfield compared to a typical methyl group.

Experimental Protocol

The following section outlines a detailed, field-proven methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak (a triplet at approximately 77.16 ppm).

-

Sample Concentration: Prepare a solution of approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Caption: Experimental workflow for ¹³C NMR data acquisition.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to optimize homogeneity and minimize line broadening.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C NMR experiment.

-

Pulse Angle: 30-45° to allow for a shorter relaxation delay.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required) and peak picking.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists can confidently utilize this powerful analytical technique for structural verification and quality control in their drug development and chemical synthesis endeavors. The provided analysis of the predicted spectrum serves as a robust guide for interpreting experimental data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRShiftDB. University of Cologne. [Link]

-

ACD/Labs. ¹³C NMR Predictor. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987).

Sources

Foreword: Deconstructing a Key Synthetic Intermediate

An In-depth Technical Guide to the Mass Spectrometry of 3-Phenoxybenzyl Bromide